molecular formula C13H12Cl2N4S B15007388 6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B15007388
M. Wt: 327.2 g/mol
InChI Key: XNIOJOBLIKIUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a dichlorophenyl and a propyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dichlorophenylhydrazine with propyl isothiocyanate to form an intermediate hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.

Scientific Research Applications

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter receptors or ion channels in the brain . Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of both dichlorophenyl and propyl groups, which may contribute to its distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C13H12Cl2N4S

Molecular Weight

327.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C13H12Cl2N4S/c1-2-3-12-16-17-13-19(12)18-11(7-20-13)8-4-5-9(14)10(15)6-8/h4-6H,2-3,7H2,1H3

InChI Key

XNIOJOBLIKIUEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.